Didodecyl 2-methylidenebutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl 2-methylidenebutanedioate is an organic compound with the molecular formula C29H54O4 It is a diester derived from maleic acid and dodecyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Didodecyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits . The process may also involve steps like vacuum rotary evaporation and tangential flow ultrafiltration to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Didodecyl 2-methylidenebutanedioate undergoes various chemical reactions, including:
Esterification: The compound is formed through the esterification of maleic anhydride with dodecyl alcohol.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield maleic acid and dodecyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Esterification: Maleic anhydride, dodecyl alcohol, sulfuric acid or acid ion exchange resin.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Specific reagents and conditions may vary depending on the desired outcome.
Major Products Formed
Hydrolysis: Maleic acid and dodecyl alcohol.
Esterification: this compound.
Scientific Research Applications
Didodecyl 2-methylidenebutanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of didodecyl 2-methylidenebutanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release maleic acid and dodecyl alcohol, which may exert biological effects. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Diisononyl phthalate: Another long-chain ester used as a plasticizer.
Di-n-decyl phthalate: Similar in structure and used in similar applications.
Diisodecyl phthalate: Used as a plasticizer and in other industrial applications.
Uniqueness
Didodecyl 2-methylidenebutanedioate is unique due to its specific ester structure derived from maleic acid and dodecyl alcohol. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
2094-76-0 |
---|---|
Molecular Formula |
C29H54O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
didodecyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C29H54O4/c1-4-6-8-10-12-14-16-18-20-22-24-32-28(30)26-27(3)29(31)33-25-23-21-19-17-15-13-11-9-7-5-2/h3-26H2,1-2H3 |
InChI Key |
DLBIZQBMDGOEFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.